Product packaging for Epinodosin(Cat. No.:)

Epinodosin

Cat. No.: B12402187
M. Wt: 362.4 g/mol
InChI Key: WZYJEEIAFBHYJS-YXZSDFPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Diterpenoids as Research Subjects

Diterpenoids are a large and structurally diverse class of natural products composed of four isoprene (B109036) units (C20) nih.govresearchgate.netnih.gov. These compounds are widely distributed in nature, found in plants, fungi, marine organisms, and even some animals researchgate.netnih.govmdpi.com. Their structural complexity, often featuring multiple stereocenters and polycyclic skeletons, contributes to a broad spectrum of biological activities researchgate.netmdpi.com.

Research into diterpenoids has been a significant area within natural product chemistry due to their potential as sources for novel therapeutic agents nih.govnih.gov. Various diterpenoid classes, including kauranes, clerodanes, abietanes, and labdanes, are extensively studied nih.gov. These compounds have demonstrated diverse biological effects, such as antitumor, antibacterial, antiviral, anti-inflammatory, and immunomodulatory activities researchgate.netnih.govmdpi.com. The structural diversity and promising bioactivities of diterpenoids make them compelling subjects for drug discovery and development efforts nih.govresearchgate.netnih.govresearchgate.net.

Significance of Epinodosin as a Bioactive Natural Product in Academic Contexts

This compound is a specific diterpenoid compound that has garnered attention in academic research due to its isolation from natural sources and observed biological properties medchemexpress.comnih.gov. It is classified as a diterpenoid with a C20H26O6 chemical formula and a molecular weight of 362.42 g/mol sinophytochem.comchemblink.comnih.gov. This compound has been isolated from plants such as Isodon japonicus and Isodon macrophyllus nih.govcolab.ws. Its structure is related to the ent-kaurane skeleton, specifically described as a 6,7-seco-ent-kaurene skeleton, similar to other bioactive diterpenoids like enmein (B198249) and isodocarpin nih.gov.

Academic research on this compound has focused on exploring its various biological activities. Studies have indicated its potential in areas such as oncology and inflammatory diseases medchemexpress.combiosynth.com. Research findings highlight this compound's inhibitory effects on the proliferation, invasion, and migration of certain cancer cells, such as esophageal squamous cell carcinoma (ESCC) cells nih.govresearchgate.net. It has also shown moderate cytotoxicity against HL-60 cells medchemexpress.commedchemexpress.com.

Detailed research findings on this compound's mechanisms of action in academic settings include its ability to induce apoptosis in ESCC cells and its impact on signaling pathways like the mitogen-activated protein kinase (MAPK) pathway nih.gov. Furthermore, studies have investigated its role in mediating miRNA-143-3p and its target Bcl-2, which are involved in cell viability and apoptosis nih.govresearchgate.net.

Pharmacokinetic studies in animal models have also been conducted to understand the absorption, distribution, metabolism, and excretion of this compound, often in comparison with other related diterpenoids from the same plant sources nih.govnih.govnih.gov. These studies are crucial in academic research for evaluating the potential of natural compounds as therapeutic candidates.

The academic significance of this compound lies in its contribution to the understanding of the bioactivity of diterpenoids, particularly those from the Isodon genus. Research into its specific mechanisms of action provides valuable insights into potential therapeutic targets and pathways.

Here is a summary of some research findings on this compound's bioactivity:

ActivityCell Line/ModelKey FindingSource
CytotoxicityHL-60 cellsModerate cytotoxicity with IC50 value of 10.4 μM. medchemexpress.commedchemexpress.com
Anti-cancer (ESCC)Esophageal Squamous Cell Carcinoma (ESCC) cellsSuppresses proliferation, invasion, and migration; induces apoptosis. nih.govresearchgate.net
Anti-cancer (ESCC)Nude mouse model (ESCC tumors)Attenuates tumor growth. nih.gov
DNA DamageHepG2 cellsInduces significant DNA damage in a time- and dose-dependent manner. chemfaces.com
Potential TherapeuticOncology, Autoimmune disordersPotential utility by interfering with cellular processes, modulating immune responses. biosynth.com

Further academic investigations are ongoing to refine the understanding of this compound's efficacy and mechanisms, contributing to the broader field of natural product-based drug discovery biosynth.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O6 B12402187 Epinodosin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1S,4S,8R,9R,12S,13S,14S,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

InChI

InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11+,12+,13-,14-,16-,19+,20+/m1/s1

InChI Key

WZYJEEIAFBHYJS-YXZSDFPZSA-N

Isomeric SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C

Origin of Product

United States

Occurrence, Isolation, and Source Organisms of Epinodosin

Botanical Sources and Distribution in Isodon Species

Epinodosin is primarily isolated from plants belonging to the genus Isodon, a member of the Lamiaceae (mint) family. nih.govnih.gov This large genus comprises over 150 species of perennial herbs, which are predominantly distributed throughout tropical and subtropical Asia, with some species found in tropical Africa, Malaysia, and Australia. nih.gov The highest concentration of Isodon species diversity is found in the Southwest provinces of China. nih.govpensoft.net

Historically, various Isodon species have been utilized in traditional medicine, prompting significant phytochemical investigation over the past few decades. nih.gov These studies have led to the isolation of numerous diterpenoids, with the ent-kaurane skeleton being a common structural feature, a class to which this compound belongs. nih.gov Research has confirmed the presence of this compound in specific species such as Isodon japonicus and Isodon rubescens. nih.govcapes.gov.br I. japonicus is found in Japan, while I. rubescens is a perennial herb native to China. nih.govcapes.gov.br The leaves and stems of these plants are the primary sources for the extraction of the compound. capes.gov.br

The table below details the known botanical sources of this compound.

Genus Species Common Name/Synonym Geographic Distribution of Species Plant Part(s) Used for Isolation
IsodonIsodon japonicus HARA-JapanDried leaves and stems capes.gov.br
IsodonIsodon rubescens (Hemsl.) H. HaraRabdosia rubescensChina nih.govNot specified, but generally leaves and aerial parts

General Strategies for Natural Product Isolation from Plant Matrices

The isolation of this compound, like other terpenoids from plant sources, follows a multi-step methodology designed to separate and purify the target compound from a complex mixture of plant metabolites. gcm.edu.pknih.gov

The general workflow for isolating a natural product from a plant matrix is summarized below.

Step Description Common Techniques Used
1. Material Preparation The selected plant parts (e.g., leaves, stems) are collected and prepared for extraction. This typically involves drying to remove water and grinding into a fine powder to increase the surface area, which enhances extraction efficiency. gcm.edu.pkAir drying, oven drying, freeze-drying, mechanical grinding.
2. Extraction The powdered plant material is treated with a suitable solvent (or series of solvents) to dissolve the desired compounds. nih.goviipseries.org The choice of solvent is critical and is based on the polarity of the target molecule. For diterpenoids like this compound, organic solvents of varying polarities are often used. gcm.edu.pkMaceration, Soxhlet extraction, sonication, supercritical fluid extraction. gcm.edu.pkgoogle.com
3. Fractionation & Purification The crude extract obtained is a complex mixture. To isolate a single compound, the extract is subjected to various chromatographic techniques. iipseries.org This process separates the components based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase. gcm.edu.pkiipseries.orgColumn chromatography (often using silica gel), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) for monitoring separation. gcm.edu.pknih.gov
4. Structure Elucidation Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, UV-Vis spectroscopy.

This systematic approach begins with the initial solvent extraction of the ground plant material. nih.gov The resulting crude extract is then typically subjected to a series of chromatographic separations. Column chromatography is a fundamental technique used for the initial fractionation of the extract. gcm.edu.pk Fractions are collected and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the compound of interest. These enriched fractions are then further purified, often using High-Performance Liquid Chromatography (HPLC), to yield the pure compound. gcm.edu.pkiipseries.org

Structural Elucidation Methodologies of Epinodosin

Spectroscopic Approaches in Epinodosin Structure Determination Research

Spectroscopic techniques are fundamental in organic structure determination, providing insights into the functional groups, connectivity, and relative stereochemistry of a molecule. Research on this compound has extensively utilized Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. unibo.itresearchgate.netcapes.gov.brd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1H, 13C, 2D-NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the spatial arrangement of atoms in a molecule. Studies on this compound have employed various NMR techniques, including proton (¹H) NMR, carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR experiments such as COSY, HSQC, HMBC, and NOESY. unibo.itresearchgate.netcapes.gov.brd-nb.infoscholarsportal.infothieme-connect.com222.198.130

¹H NMR provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions, which helps in establishing connectivity. ¹³C NMR reveals the carbon skeleton and the hybridization state of carbon atoms. The combination of ¹H and ¹³C NMR data is crucial for assigning signals to specific nuclei within the molecular structure.

Two-dimensional NMR techniques provide more detailed connectivity and spatial proximity information. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other through bonds. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached hmdb.cahmdb.ca. HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular framework researchgate.net. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are spatially close to each other, regardless of whether they are coupled through bonds, aiding in the determination of relative stereochemistry 222.198.130.

Analysis of these NMR data sets allows researchers to build a comprehensive picture of the molecular structure of this compound, including the positions of functional groups and the arrangement of substituents on rings.

Mass Spectrometry (MS) Techniques in this compound Characterization

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can help in identifying structural subunits. unibo.itresearchgate.netcapes.gov.brd-nb.infoscholarsportal.info222.198.130vulcanchem.com Techniques such as Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS), including high-resolution mass spectrometry (HRMS), have been applied in the characterization of this compound.

EI-MS typically provides a molecular ion peak and characteristic fragment ions formed by the cleavage of chemical bonds savemyexams.compg.edu.pl. The fragmentation pattern is dependent on the structure of the molecule and can be used to deduce the presence of specific functional groups and structural motifs uab.edureddit.com. HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and fragment ions, further supporting structural assignments.

UPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) has also been employed, allowing for the separation of this compound from complex mixtures and its subsequent detection and structural analysis through fragmentation in the mass spectrometer frontiersin.orgresearchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies. Analysis of the IR spectrum of this compound can reveal the presence of hydroxyl, carbonyl, and other key functional groups. unibo.itd-nb.info

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, including the precise positions of all atoms and their absolute configuration. Obtaining suitable crystals of natural products can be challenging, but when successful, X-ray crystallography provides unambiguous structural information. d-nb.infoscholarsportal.info

For this compound, X-ray crystallographic analysis has been utilized to establish its absolute stereochemistry. This technique relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal. By analyzing the diffraction data, the electron density map of the molecule can be generated, revealing its structure. For determining absolute configuration, anomalous dispersion of X-rays by heavier atoms in the crystal is utilized, often assessed using parameters like the Flack parameter mit.edu.

Computational Chemistry Approaches to this compound Structural Analysis (e.g., B3LYP method)

Computational chemistry methods, particularly Density Functional Theory (DFT), have become valuable tools in structural elucidation, complementing experimental data. These methods can be used to calculate various molecular properties, such as optimized geometries, vibrational frequencies, and NMR chemical shifts. nih.govkib.ac.cn

The B3LYP method is a widely used hybrid functional in DFT calculations that combines the Becke exchange functional with the Lee, Yang, and Parr correlation functional, along with a portion of Hartree-Fock exchange scm.comquora.com. This method has been applied in the structural analysis of this compound and related diterpenoids to optimize their molecular geometries and predict spectroscopic parameters. nih.gov

By comparing calculated NMR chemical shifts and vibrational frequencies with experimental data, computational chemistry can help confirm proposed structures, differentiate between possible isomers, and provide insights into the conformational preferences of the molecule. nih.gov This theoretical approach adds another layer of validation to the structural information obtained from experimental spectroscopic and crystallographic methods.

Biosynthesis of Epinodosin

Proposed Biosynthetic Pathway of ent-Kaurane Diterpenoids

The biosynthesis of ent-kaurane diterpenoids begins with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGDP) frontiersin.orgmdpi.combeilstein-journals.org. This acyclic molecule undergoes a series of cyclization and rearrangement reactions catalyzed by diterpene synthases (diTPS) to form the tetracyclic ent-kaurene (B36324) skeleton beilstein-journals.orgmaxapress.comnih.gov. Ent-kaurene then serves as a key intermediate for the biosynthesis of a diverse array of ent-kaurane diterpenoids, including gibberellins (B7789140) and specialized metabolites like Epinodosin frontiersin.orgmdpi.comacs.orgfrontiersin.org. Various chemical modifications, such as oxidation, C-C bond cleavage, or structural rearrangements of the ent-kaurene carboskeleton, lead to the production of different ent-kaurane diterpenoids frontiersin.orgresearchgate.net.

Enzymatic Steps and Key Intermediates in this compound Biosynthesis Research

The initial steps in the biosynthesis of ent-kaurane diterpenoids, and thus this compound, involve specific enzymatic cyclizations of GGDP.

Geranylgeranyl Diphosphate (GGDP) as a Precursor

Geranylgeranyl diphosphate (GGDP) is a 20-carbon molecule that serves as the universal precursor for all diterpenes, including the ent-kauranes frontiersin.orgmdpi.combeilstein-journals.orgnih.gov. GGDP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the action of prenyltransferases like geranylgeranyl diphosphate synthase nih.govmetabolomicsworkbench.org. These C5 units (IPP and DMAPP) are produced through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, depending on the organism and cellular compartment mdpi.com.

Cyclization and Modification Enzymes (e.g., ent-Kaurene Synthase, Kaurene Oxidase)

The conversion of GGDP to the ent-kaurane skeleton involves the sequential action of two classes of diterpene synthases in plants: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) maxapress.comnih.gov. CPS (also known as kaurene synthase A, a class II diTPS) catalyzes the cyclization of GGDP to ent-copalyl diphosphate (ent-CPP) frontiersin.orgnih.govacs.org. Subsequently, KS (also known as kaurene synthase B, a class I diTPS) catalyzes the cyclization and rearrangement of ent-CPP to form ent-kaurene frontiersin.orgmaxapress.comnih.govacs.org. Some organisms, like the fungus Phaeosphaeria sp. L487, possess a bifunctional enzyme that combines both CPS and KS activities, converting GGDP directly to ent-kaurene nih.govuniprot.orgresearchgate.net.

Following the formation of ent-kaurene, further modifications are carried out by various enzymes, notably cytochrome P450 monooxygenases uniprot.orgmdpi.com. A key enzyme in the downstream pathway is ent-kaurene oxidase (KO), a cytochrome P450 enzyme (CYP701 family) that catalyzes the oxidation of ent-kaurene, typically at the C4α methyl group, leading to the formation of ent-kaurenoic acid through a series of oxidation steps frontiersin.orguniprot.orguniprot.orgresearchgate.netscielo.org.mx. These oxidation steps usually involve hydroxylation reactions researchgate.net. The conversion of ent-kaurene to ent-kaurenoic acid involves three successive oxidations catalyzed by KO uniprot.orgresearchgate.netscielo.org.mx.

While the general pathway to ent-kaurene and ent-kaurenoic acid is well-established as a precursor route to gibberellins and other ent-kaurane diterpenoids frontiersin.orgmdpi.commaxapress.comuniprot.orgscielo.org.mx, the specific enzymatic steps leading from ent-kaurene or ent-kaurenoic acid to this compound involve further tailoring reactions. These downstream modifications, which would introduce the specific functional groups present in this compound (such as hydroxyl groups and potentially lactone rings), are likely catalyzed by additional cytochrome P450 enzymes, dioxygenases, or other modifying enzymes. Detailed research findings specifically elucidating the enzymes and intermediates involved in the later stages of this compound biosynthesis were not extensively available in the search results, highlighting a potential area for further research.

Genetic and Molecular Biological Studies of this compound Biosynthetic Pathways

Genetic and molecular biological studies have focused on identifying and characterizing the genes encoding the enzymes involved in ent-kaurane biosynthesis, particularly CPS and KS, in various organisms. For instance, genes encoding CPS and KS have been identified and functionally characterized in plants like Coffea arabica and Ilex latifolia, as well as in fungi like Gibberella fujikuroi and bacteria like Bradyrhizobium japonicum nih.govmaxapress.comacs.orgnih.govuniprot.org. These studies often involve gene cloning, heterologous expression in systems like Escherichia coli, and in vitro enzymatic assays to confirm the function of the encoded proteins maxapress.comacs.orgnih.govresearchgate.net.

Transcript expression profiles of CPS and KS genes have been analyzed in different tissues to understand the regulation of ent-kaurene biosynthesis maxapress.comacs.org. For example, studies in Ilex latifolia showed the highest transcript levels of the KS gene in roots, suggesting this may be a major site of ent-kaurene biosynthesis maxapress.com. In Montanoa tomentosa, an inverse relationship between KO gene expression and kaurenoic acid concentration in leaves of different ages was observed, suggesting a quick conversion of kaurenoic acid into other diterpenes in young leaves scielo.org.mx.

Furthermore, studies have explored the genetic basis for the diversification of ent-kaurane structures. For example, research on Isodon rubescens has identified multiple CPS and KS-like genes involved in the biosynthesis of various labdane-related diterpenoids, including ent-kauranes, highlighting the genetic complexity underlying the structural diversity within this class nih.gov. Investigations into mutations in these genes have provided insights into their catalytic mechanisms and how variations can lead to the production of different diterpene scaffolds nih.govrsc.org. While these studies provide a strong foundation for understanding the initial and intermediate steps of ent-kaurane biosynthesis, specific genetic and molecular biological studies directly focused on the terminal steps leading specifically to this compound were not prominently found, indicating a gap in current publicly available research.

Chemical Synthesis and Derivatization of Epinodosin

Strategies for the Total Synthesis of Epinodosin and Related ent-Kaurane Diterpenoids

The total synthesis of ent-kaurane diterpenoids, including this compound, involves constructing their complex tetracyclic core and installing the correct stereochemistry at multiple centers. These syntheses often serve as benchmarks for evaluating new synthetic reactions and strategies. The ent-kaurane diterpenoids are characterized by a tetracyclic skeleton that can arise from intramolecular cyclizations, oxidations, C-C bond cleavages, degradation, or rearrangements of their parent compounds. rsc.org

Retrosynthetic Analysis and Key Synthetic Transformations

Retrosynthetic analysis is a fundamental technique in planning the synthesis of complex organic molecules like this compound. tgc.ac.in, wikipedia.org It involves working backward from the target molecule, breaking it down into simpler, readily available starting materials through a series of imaginary bond disconnections and functional group interconversions. tgc.ac.in, wikipedia.org This process helps identify potential synthetic routes and key intermediate structures. tgc.ac.in, wikipedia.org

For ent-kaurane diterpenoids, retrosynthetic strategies often focus on dissecting the tetracyclic system and identifying key bond formations that can be achieved through known synthetic reactions. The complexity of the ent-kaurane scaffold necessitates careful consideration of stereochemical control at each step. Key synthetic transformations employed in the synthesis of ent-kaurane diterpenoids can include various cyclization reactions to form the rings, as well as functional group transformations to introduce the necessary oxygenation patterns and other substituents.

Stereoselective Synthesis Methodologies for this compound Scaffold Construction

Achieving high stereoselectivity is paramount in the synthesis of this compound and other ent-kaurane diterpenoids due to the presence of multiple stereogenic centers. Stereoselective synthesis methodologies aim to control the formation of specific stereoisomers during chemical reactions. nih.gov, iiserpune.ac.in

Various approaches are employed to achieve stereocontrol in the construction of the ent-kaurane scaffold. These can involve the use of chiral starting materials, chiral reagents, or chiral catalysts. Diastereoselective reactions, which rely on existing stereocenters within a molecule to influence the stereochemical outcome of a reaction, are also crucial. Examples of reactions that can be applied include stereoselective cyclizations, additions, and functional group interconversions. The development of novel stereoselective methods, such as those utilizing specific catalysts or reaction conditions, is an ongoing area of research in the synthesis of complex natural products.

Design and Synthesis of this compound Derivatives for Research Purposes

The synthesis of this compound derivatives is important for exploring the relationship between structural modifications and biological activity, as well as for potentially improving pharmacokinetic properties. researchgate.net Structural modifications can lead to compounds with altered potency, selectivity, or metabolic stability.

Structural Modification Approaches

Structural modification approaches for this compound involve chemically altering its functional groups or skeleton. These modifications can include acetylation, oxidation, reduction, or the introduction of new substituents. For example, the structural difference between this compound and a related compound, mentioned in one study, was the replacement of a hydroxyl group with an acetoxyl group. rsc.org Such modifications can impact the compound's interactions with biological targets. Over 50 synthetic derivatives have been obtained from diterpenoids of Rabdosia japonica, highlighting the potential for generating diverse structures from natural sources. researchgate.net

Biological Activities and Molecular Mechanisms of Epinodosin Research Perspectives

Antitumor/Anticancer Research

Research into the antitumor and anticancer effects of Epinodosin has explored various cellular mechanisms, primarily through in vitro studies. These investigations aim to understand how this compound impacts cancer cell behavior at a molecular level.

Cellular Proliferation Inhibition Mechanisms (in vitro studies)

In vitro studies have demonstrated that this compound can suppress the proliferation of cancer cells. For instance, this compound inhibited the proliferation rate of EC9706 and KYSE105 esophageal squamous cell carcinoma cells in a concentration-dependent and time-dependent manner. researchgate.net This inhibitory effect on cell viability has been determined using methods such as the MTT assay. nih.gov

Induction of Apoptosis Pathways in Cancer Cell Lines (e.g., Bcl-2, p53, Bim, Bax modulation)

This compound has been shown to induce apoptosis in cancer cells, a programmed cell death mechanism crucial for controlling cancer progression. Research indicates that this compound treatment upregulates the expression of pro-apoptotic proteins such as p53, Bim, and Bax, while downregulating the expression of the anti-apoptotic protein Bcl-2 in tumor tissues. nih.govresearchgate.net This modulation of the Bcl-2 family of proteins is a key aspect of its pro-apoptotic activity. nih.govresearchgate.netufrgs.br Western blot analysis has been used to detect these changes in apoptosis-related proteins in cancer cell lines. researchgate.net

Here is a summary of the observed modulation of apoptosis-related proteins by this compound:

ProteinEffect of this compound Treatment
p53Upregulation
BimUpregulation
BaxUpregulation
Bcl-2Downregulation

Impact on Cell Migration and Invasion in Cancer Models (in vitro studies)

This compound has demonstrated an impact on the migratory and invasive capabilities of cancer cells in vitro. Studies using techniques like Transwell assays and wound healing assays have shown that this compound suppresses cell invasion and migration in esophageal squamous cell carcinoma cells. nih.govresearchgate.net This suggests a potential role for this compound in inhibiting the spread of cancer cells. The effect on cell migration and invasion has been observed in cell lines such as EC9706 and KYSE105. researchgate.net

Involvement in Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Research

Research indicates that this compound remarkably affects the protein expression of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The MAPK pathway is a crucial cellular signaling route involved in various cellular processes, including proliferation, differentiation, and migration, and its dysregulation is frequently observed in cancer. cancercommons.orgmdpi.comnih.gov Studies have explored the involvement of this compound in this pathway as part of its anticancer mechanism. nih.gov

Regulation of MicroRNA (miRNA) Expression (e.g., miRNA-143-3p axis)

This compound has been found to influence the expression of microRNAs (miRNAs), small non-coding RNAs that regulate gene expression. Specifically, this compound suppresses the proliferation, invasion, and migration of esophageal squamous cell carcinoma by mediating the miRNA-143-3p/Bcl-2 axis. nih.govmedscape.comx-mol.net this compound upregulates miRNA-143-3p, which in turn downregulates Bcl-2 expression. The effect of this compound on miRNA-143-3p expression has been observed in vitro and in vivo. researchgate.net

DNA Damage Induction Research (e.g., HepG2 cells)

Studies have investigated the potential of this compound to induce DNA damage in cancer cells. This compound induces significant DNA damage to HepG2 cells in a time- and dose-dependent manner. targetmol.combio-connect.nlnih.gov This DNA damage potential has been assessed using methods such as the comet assay. nih.govtandfonline.com The degree of DNA damage induced by this compound on HepG2 cells has been compared to other related compounds. tandfonline.com

Antimicrobial Activity Research

Research indicates that this compound possesses antimicrobial characteristics. nih.govresearchgate.netresearchgate.net Studies have explored its effects on both bacteria and fungi, delving into the potential mechanisms by which it exerts its inhibitory actions.

Antibacterial Mechanism Investigations

While specific detailed mechanisms of this compound's antibacterial activity are still under investigation, general research into antimicrobial compounds provides potential avenues for understanding. Antimicrobial peptides, for instance, can exert their effects through various mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential processes like nucleic acid biosynthesis. frontiersin.org Another mechanism observed in some antimicrobial agents involves the reaction with thiol groups of enzymes, thereby affecting crucial metabolic pathways. nih.gov Saponins, a different class of natural compounds, have also demonstrated antibacterial activity by interacting with specific proteins and disrupting microbial membranes. mdpi.com Further research is needed to determine if this compound utilizes similar or distinct mechanisms to inhibit bacterial growth.

Antifungal Mechanism Studies (e.g., cellular membrane/wall integrity, metabolic interference)

This compound has also shown antifungal properties. nih.govresearchgate.netresearchgate.net The mechanisms by which antifungal agents operate often involve targeting the integrity of the fungal cellular membrane and cell wall, or interfering with vital metabolic processes. researchgate.netnih.govfrontiersin.orgfrontiersin.orgmdpi.com The fungal cell wall is a crucial structure for maintaining cell morphology and providing protection, while the cell membrane regulates cellular structure and function. mdpi.com Damage to these structures can lead to disruption of cellular regulation and leakage of intracellular contents. researchgate.net Interference with metabolic pathways, such as the biosynthesis of ergosterol, a key component of fungal cell membranes, is another common antifungal mechanism. nih.govfrontiersin.orgmdpi.com While these mechanisms are known for other antifungal compounds, specific studies detailing how this compound impacts fungal cell wall/membrane integrity or interferes with metabolic pathways are areas of ongoing research.

Anti-inflammatory Research Paradigms and Molecular Targets

This compound is being researched for its potential in treating inflammatory diseases. medchemexpress.com Understanding the molecular targets involved in its anti-inflammatory effects is a key area of investigation. Related compounds, such as oridonin (B1677485), a diterpenoid like this compound, have been reported to exhibit anti-inflammatory effects and interact with various molecular targets, including proteases, transcription factors, and kinases. nih.gov Research into the anti-inflammatory actions of other compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), has identified molecular targets such as cyclooxygenases, NF-kappaB, and PPAR gamma. nih.gov Heme oxygenase 1 (HO-1) has also been identified as a potential target for anti-inflammatory therapies. researchgate.net Identifying the specific molecular targets that this compound interacts with is crucial for elucidating its anti-inflammatory mechanisms.

Phytotoxicological Studies and Plant Growth Modulation (e.g., root growth, root hair development in Lactuca sativa L. seedlings)

Studies have investigated the effects of this compound on plant growth and development, particularly in Lactuca sativa L. (lettuce) seedlings. These phytotoxicological studies explore how this compound can modulate processes such as root growth and root hair development.

Research indicates that this compound can have a dose-dependent effect on root growth in Lactuca sativa L. seedlings. Lower concentrations of this compound (25–100 μM) have been observed to significantly promote root growth. researchgate.net Conversely, higher concentrations (150–200 μM) showed inhibitory effects on root growth. researchgate.net The promotion of root growth at lower concentrations might be linked to an increase in ethylene (B1197577) concentration. researchgate.net

Regarding root hair development, studies have shown that this compound inhibits this process in Lactuca sativa L. seedlings. All tested concentrations (20–80 μM) demonstrated a dose-dependent inhibition of root hair development. researchgate.net

These findings highlight the dual nature of this compound's effects on plant development, acting as a growth promoter at lower concentrations for root elongation while inhibiting root hair formation across tested concentrations.

Here is a summary of the observed effects of this compound on Lactuca sativa L. seedlings:

EffectConcentration Range (μM)Observation
Root Growth Promotion25–100Significant promotion researchgate.net
Root Growth Inhibition150–200Inhibitory effects researchgate.net
Root Hair Development Inhibition20–80Dose-dependent inhibition researchgate.net

Further research is needed to fully understand the intricate molecular pathways and targets through which this compound exerts these differential effects on various aspects of plant growth and development.

Structure Activity Relationship Sar Studies and Mechanism Based Research of Epinodosin Analogs

Correlations Between Epinodosin Structure and Biological Effects

Studies comparing this compound with related diterpenoids like Rabdosinate, Lasiokaurin, and Epinodosinol have begun to shed light on specific structural features that influence their biological activities, particularly cytotoxicity. researchgate.net For instance, the presence of an exo-methylene group has been identified as a structural element important for activity in some related compounds. researchgate.net While detailed, comprehensive SAR data specifically for a wide range of this compound analogs is not extensively available in the provided search results, the principle of SAR is actively applied in the study of similar diterpenoids to understand how functional groups and structural scaffolds contribute to potency and effect. researchgate.netpensoft.netslideshare.net For example, research on other compound classes demonstrates how modifications like the replacement of functional groups or alterations in the spatial arrangement of atoms can significantly change biological activity. nih.govmdpi.comresearchgate.net

In the context of this compound's reported cytotoxicity against cell lines such as HL-60 leukemia cells, with an IC₅₀ value of 10.4 μM, structural comparisons with less or more active analogs would be necessary to draw specific correlations. medchemexpress.com The diterpenoid scaffold, common to this compound and compounds like oridonin (B1677485) and nodosin, appears to be a basis for various biological activities. nih.govsci-hub.se Differences in substituents and stereochemistry on this core structure are expected to lead to variations in target interaction and downstream biological outcomes.

Rational Design of this compound Analogs for Mechanistic Probing

Rational design of analogs involves using knowledge of the parent compound's structure and preliminary SAR data to synthesize new molecules with targeted modifications. This is done to probe specific interactions with biological targets and to understand the mechanism of action. nih.govschrodinger.com Although specific examples of rationally designed this compound analogs for detailed mechanistic probing are not detailed in the search results, the general approach involves making systematic structural changes to:

Investigate the role of specific functional groups (e.g., hydroxyls, ketones, epoxy rings) by their removal or modification.

Alter the compound's lipophilicity or polarity to understand its impact on cellular uptake and target binding.

Introduce tags or labels for tracking the compound within biological systems or for identifying binding partners.

Studies on other natural product scaffolds, such as brassinosteroids and indole (B1671886) derivatives, illustrate the principles of rational design where modifications are made to improve activity, alter selectivity, or facilitate mechanistic studies through techniques like molecular docking. nih.govresearchgate.net For this compound, rational design of analogs could involve modifying the diterpenoid core or its substituents to investigate its interaction with potential targets, such as proteins involved in inflammatory pathways or those crucial for cancer cell survival, as suggested by its reported activities. researchgate.netmedchemexpress.com

High-Throughput Screening and Lead Optimization in Research Contexts

High-Throughput Screening (HTS) is a powerful technique used in research to rapidly test large libraries of compounds for a specific biological activity. bmglabtech.comnih.gov While the search results mention HTS in the context of screening natural product libraries for drug discovery, and this compound is listed as a natural product, there is no specific information detailing HTS campaigns using this compound or its analogs as the screening library or as hits identified from a broader screen. bmglabtech.comnih.govchemfaces.com However, this compound's availability for HTS suggests it can be included in compound libraries for screening against various biological targets or phenotypic assays. chemfaces.com

Lead optimization is the process that follows the identification of a "hit" compound from screening, aiming to improve its properties, such as potency, selectivity, and pharmacokinetic characteristics, through chemical modification guided by SAR. schrodinger.comnumberanalytics.comresearchgate.net In a research context, lead optimization of this compound or its analogs would involve synthesizing a series of related compounds and evaluating their biological activity to establish more detailed SAR. This iterative process, often supported by computational tools like QSAR and molecular modeling, helps in designing analogs with enhanced desirable activities and reduced off-target effects. numberanalytics.comscienceforecastoa.com While the provided information does not detail a specific lead optimization program for this compound, the principles of lead optimization are applicable to natural product hits like this compound to develop more potent and specific research tools or potential therapeutic leads. numberanalytics.comresearchgate.net

Advanced Analytical and Spectroscopic Techniques in Epinodosin Research Beyond Structural Elucidation

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of Epinodosin samples and quantifying its concentration in various research matrices. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation and detection of this compound and potential impurities. mdpi.comchromatographyonline.com

For purity assessment, HPLC with a suitable detector, such as a Diode Array Detector (DAD), can provide spectral information across an eluting peak. By analyzing the spectrum at different points across the peak, researchers can determine if the peak corresponds to a single compound or if multiple components are co-eluting, indicating impurity. chromatographyonline.comresearchgate.net A method for the quantitative analysis of enmein (B198249), this compound, and isodocarpin in Rabdosia serra extract (RSE) utilized HPLC, determining their concentrations in the extract. nih.gov The concentrations of these diterpenoids in RSE were found to be 23.95 mg/g for enmein, 29.94 mg/g for this compound, and 112.61 mg/g for isodocarpin. nih.gov

Quantitative HPLC methods involve establishing a relationship between the detector response (peak area or height) and the concentration of the analyte. researchgate.net This is typically achieved using calibration curves generated from analyzing standards of known concentrations. researchgate.net Validated HPLC methods ensure accuracy, precision, linearity, and specificity for reliable quantification of this compound in research samples. mdpi.comnih.gov

Pharmacokinetic Research Methodologies (e.g., in vivo animal models for systemic disposition)

Pharmacokinetic (PK) studies are crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted by a biological system. In vivo animal models are commonly employed in preclinical PK research to assess the systemic disposition of drug candidates like this compound. nih.govugd.edu.mkmdpi.com

A study investigating the comparative pharmacokinetics of this compound, enmein, and isodocarpin from Rabdosia serra extract was conducted in both normal rats and rats with concanavalin (B7782731) A-induced liver injury using Ultra-High-Pressure Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). nih.gov This rapid method allowed for the simultaneous determination of the three diterpenoids in rat plasma. nih.gov The study revealed significant differences in the pharmacokinetic profiles of these compounds between the normal and liver-injured states. nih.gov

In liver injury rats compared to normal rats, the area under the curve (AUC) for this compound, enmein, and isodocarpin was notably higher, while the time to reach maximum concentration (Tmax), half-life (T1/2), and mean residence time (MRT) were shortened. nih.gov These findings suggest increased exposure and a quicker elimination rate of these compounds under liver-injured conditions. nih.gov

The use of animal models in PK studies provides valuable parameters such as Cmax, AUC, MRT, and T1/2, which are indicative of a compound's exposure and elimination rate in different physiological states. nih.gov This information is essential for understanding the intracorporal process of natural products like this compound and can guide clinical and healthcare applications. nih.gov

Pharmacokinetic ParameterNormal RatsLiver Injury Rats
AUCLowerHigher
TmaxLongerShorter
T1/2LongerShorter
MRTLongerShorter

Omics Technologies (e.g., Transcriptomics, Proteomics) for Pathway Elucidation

Omics technologies, including transcriptomics and proteomics, offer powerful approaches to elucidate the biological pathways influenced by compounds like this compound. researchgate.netnih.govnih.gov These high-throughput methods allow for a comprehensive analysis of gene expression (transcriptomics) and protein profiles (proteomics) within biological systems in response to a stimulus. researchgate.netnih.govfrontiersin.org

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism, providing insights into gene activity and differential gene expression under specific conditions. researchgate.netfrontiersin.org By analyzing changes in transcript levels after this compound exposure, researchers can identify genes and, consequently, potential pathways that are upregulated or downregulated. researchgate.netfrontiersin.org

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. researchgate.netnih.gov Mass spectrometry is a key technique in proteomics, enabling the identification and quantification of proteins. mdpi.comresearchgate.net Proteomic analysis can reveal how this compound affects protein synthesis, degradation, or post-translational modifications, further contributing to the understanding of its cellular targets and mechanisms. researchgate.net

While the provided search results mention the application of omics technologies in general biological research and in the context of other natural products and diseases researchgate.netnih.govnih.govfrontiersin.orgmdpi.com, a specific study detailing the use of transcriptomics or proteomics specifically for this compound pathway elucidation was not found within the provided snippets. However, the principles of these technologies are directly applicable to such research. For instance, RNA transcriptome sequencing has been used to screen for differentially expressed miRNAs in the context of this compound's effect on esophageal squamous cell carcinoma, suggesting an avenue for pathway investigation. researchgate.net

Molecular Docking and Computational Modeling for Target Interaction Prediction

Molecular docking and computational modeling are valuable in silico techniques used to predict how a small molecule like this compound might interact with a biological target, such as a protein. chromatographyonline.comjubilantbiosys.comjscimedcentral.commdpi.comjournalajbgmb.comresearchgate.net These methods simulate the binding process and predict the preferred orientation (pose) and binding affinity of the ligand (this compound) to the receptor (target protein). jscimedcentral.comresearchgate.net

Molecular docking algorithms explore various possible binding poses of this compound within the active site or binding pocket of a target protein. jscimedcentral.comresearchgate.net Scoring functions are then used to evaluate the quality of each pose and estimate the binding energy, providing an indication of the strength and stability of the interaction. jscimedcentral.commdpi.comresearchgate.net

Computational modeling can provide insights into the specific amino acid residues of the target protein that are involved in interactions with this compound, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net This information can help researchers hypothesize about the potential biological targets of this compound and the molecular mechanisms underlying its observed effects. jscimedcentral.comjournalajbgmb.com

Molecular docking is often integrated with other computational techniques, such as molecular dynamics simulations, to further refine the predicted binding poses and assess the stability of the complex over time. mdpi.comresearchgate.net These computational approaches serve as powerful tools in the early stages of drug discovery and can guide experimental design by prioritizing potential targets for in vitro and in vivo validation. journalajbgmb.comresearchgate.net

While the search results discuss the application of molecular docking and computational modeling in predicting interactions between various ligands and targets jscimedcentral.commdpi.comjournalajbgmb.comresearchgate.netnih.gov, a specific study detailing the molecular docking or computational modeling of this compound with a predicted target protein was not found within the provided snippets. However, the methodology is directly applicable to this compound research to predict its potential binding partners and understand the nature of these interactions at a molecular level.

Future Research Directions and Unexplored Academic Frontiers for Epinodosin

Investigation of Novel Biological Targets and Signaling Cascades

Current research suggests Epinodosin's involvement in modulating cellular processes critical for proliferation, survival, and immune responses, particularly in the context of oncology and autoimmune disorders. biosynth.com Studies have indicated its effective inhibitory effect on esophageal squamous cell carcinoma (ESCC) cells, influencing cell viability, invasion, migration, and apoptosis. researchgate.net This involves affecting the protein expression of the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net The PI3K/AKT and JNK signaling pathways are also recognized as crucial in tumor apoptosis, metastasis, and drug resistance, and this compound's interaction with these cascades warrants further investigation. researchgate.netresearchgate.net Another related diterpenoid, oridonin (B1677485), has been shown to inactivate pathways like protein kinase B (Akt) and ERK, while activating p38 MAPK and JNK signaling pathways, suggesting potential parallels or distinctions in this compound's mechanisms that need to be elucidated. nih.gov

Future research should aim to:

Identify the specific protein targets that this compound directly interacts with. Techniques such as pull-down assays, chemical proteomics, and target deconvolution strategies could be employed.

Map the complete spectrum of signaling pathways influenced by this compound in various cell types and disease models. This could involve comprehensive phosphoproteomic and transcriptomic analyses.

Determine the downstream effects of this compound's modulation of these pathways, including its impact on gene expression, protein activity, and cellular phenotypes.

Investigate potential off-target effects to ensure specificity and minimize unintended biological consequences.

Understanding these intricate interactions at a molecular level is crucial for defining this compound's precise mechanism of action and identifying novel therapeutic applications.

Exploration of this compound's Role in Emerging Pathophysiological Models

This compound's potential therapeutic applications extend beyond oncology and autoimmune disorders. Its reported antibacterial characteristics suggest potential roles in infectious disease models. researchgate.net Furthermore, research on related diterpenoids has explored their effects in models of inflammatory diseases and even plant growth regulation. medchemexpress.comnih.gov this compound has been shown to promote the root growth of lettuce seedlings, indicating a potential role in plant biology or as a plant growth regulator, an area that remains largely unexplored. nih.govresearchgate.net

Future research should explore this compound's effects in:

Various cancer types beyond ESCC, including solid tumors and hematological malignancies, to assess its broad-spectrum anticancer potential.

Different autoimmune disease models to understand its immunomodulatory effects in diverse contexts.

Infectious disease models to validate its antibacterial properties and investigate potential antiviral or antifungal activities.

Models of inflammatory conditions, building upon its reported use for inflammatory disease research. medchemexpress.com

Plant biology models to understand its growth-promoting effects and potential applications in agriculture.

Utilizing a range of in vitro and in vivo models will be essential to fully characterize this compound's therapeutic scope and identify new areas where it could offer therapeutic benefits.

Development of Advanced Synthetic Methodologies for this compound and Complex Analogs

This compound is described as a synthetic compound developed through advanced chemical synthesis techniques, derived from complex organic reactions. biosynth.com While this indicates established synthetic routes, the development of more efficient, cost-effective, and environmentally sustainable methodologies is a critical area for future research. Furthermore, the synthesis of complex analogs with modified structures is essential for structure-activity relationship (SAR) studies and the development of compounds with improved potency, selectivity, and pharmacokinetic properties. Related diterpenoids like oridonin have seen hundreds of derivatives synthesized to improve properties like aqueous solubility and anticancer efficacy, often focusing on modifications at specific positions. researchgate.net

Future synthetic efforts should focus on:

Developing novel total synthesis routes that are more convergent, stereoselective, and atom-economical.

Exploring semi-synthetic approaches starting from readily available natural precursors to reduce complexity and cost.

Utilizing flow chemistry and other continuous processing techniques for scalable and efficient synthesis.

Developing methodologies for the targeted synthesis of this compound analogs with specific structural modifications to probe SAR.

Implementing computational design and predictive modeling to guide the synthesis of novel analogs with desired properties.

Advancements in synthetic methodologies will be crucial for providing sufficient quantities of this compound for research and potential therapeutic development, as well as for generating a library of analogs for comprehensive biological evaluation.

Application of this compound as a Chemical Probe in Biological Systems

Chemical probes are invaluable tools for dissecting biological processes and validating potential drug targets. nih.govchemicalprobes.org They are compounds with well-defined mechanisms of action that can modulate protein function in a temporal manner. nih.gov Given this compound's reported interactions with signaling pathways and its biological activities, it holds potential as a chemical probe to study the roles of its targets and affected pathways in various biological contexts.

Future research should focus on:

Rigorous characterization of this compound's specificity and selectivity for its identified targets to establish it as a reliable probe.

Developing tagged or modified versions of this compound (e.g., fluorescent or affinity tags) to facilitate its visualization and isolation of its binding partners in living cells and tissues.

Utilizing this compound as a tool to perturb specific signaling pathways and study their functional consequences in cellular and in vivo models.

Employing this compound in phenotypic screens to identify biological processes or pathways that are dependent on its targets.

Establishing this compound as a well-characterized chemical probe would significantly contribute to the understanding of the biological roles of its targets and the pathways it influences, independent of its potential therapeutic applications.

Comprehensive Enzyme Characterization and Pathway Engineering for Enhanced Biosynthesis

This compound, as a natural product, is likely synthesized through complex enzymatic pathways in its native source. While some key enzyme genes in the biosynthesis pathway of related ent-6,7-seco-kaurene diterpenoids have been cloned, a comprehensive understanding of the specific enzymes, genes, and regulatory mechanisms involved in this compound biosynthesis is still needed. 222.198.130 Characterizing these enzymes and pathways is essential for potentially enhancing this compound production through metabolic engineering or synthetic biology approaches. Enzyme characterization and engineering are key for identifying crucial enzymes and regulatory factors, while pathway engineering helps in constructing biosynthetic pathways and balancing metabolic networks for improved efficiency. nih.gov

Future research in this area should include:

Identifying and characterizing all the enzymes involved in the this compound biosynthetic pathway using techniques such as genomics, transcriptomics, and proteomics of the native producing organism.

Cloning and expressing the genes encoding these enzymes in heterologous hosts (e.g., bacteria, yeast, or plants) to reconstitute the pathway.

Engineering the metabolic pathways in these hosts to optimize the flux towards this compound production. This could involve overexpression of biosynthetic genes, blocking competing pathways, and optimizing culture conditions.

Applying enzyme engineering techniques to improve the efficiency, specificity, and yield of individual enzymes in the pathway.

Investigating the regulatory mechanisms controlling this compound biosynthesis in the native source to inform strategies for enhancing production in engineered systems.

A thorough understanding and manipulation of the biosynthetic pathway hold significant promise for developing sustainable and scalable methods for this compound production, potentially overcoming limitations associated with extraction from natural sources or complex chemical synthesis.

Q & A

Q. What validated analytical methods are recommended for quantifying Epinodosin in biological matrices?

A robust LC-ESI-MS/MS method has been developed for simultaneous determination of this compound and related diterpenoids in rat plasma and bile. Key parameters include:

  • Chromatographic separation : C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).
  • Mass transitions : m/z 361.2 → 287.1 for this compound .
  • Validation criteria : Specificity, linearity (R² > 0.99), precision (RSD < 10%), and recovery (88.9–108.7%) . This method is critical for pharmacokinetic studies and quality control in preclinical research.

Q. What are the foundational pharmacokinetic properties of this compound in vivo?

this compound exhibits rapid absorption (detectable in plasma at 10 min post-administration) and biphasic elimination. Key parameters include:

  • Tmax : 90–120 min in healthy rats, prolonged in liver injury models .
  • T1/2 : ~180–240 min, with slower elimination in hepatotoxicity contexts due to altered metabolic pathways . Comparative studies using UPLC-MS/MS in Con A-induced liver injury rats show elevated plasma concentrations, suggesting hepatic clearance dependency .

Advanced Research Questions

Q. How should experimental designs address this compound’s dual role in ROS-mediated apoptosis and differentiation in leukemia cells?

To investigate ROS-dependent mechanisms (e.g., in HL-60 leukemia cells):

  • Intervention : Co-treatment with ROS inhibitors (e.g., NAC, DPI) to assess pathway specificity .
  • Assays : Measure NADPH oxidase activity, intracellular ROS levels (DCFH-DA fluorescence), and differentiation markers (CD11b/CD14) .
  • Controls : Include baseline ROS levels in untreated cells and validate with positive controls (e.g., ATRA) . Note: Conflicting results on ROS sources (NADPH oxidase vs. Prx inhibition) require cross-model validation .

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic variability across disease models?

Discrepancies in Tmax and Cmax between healthy and liver-injured rats necessitate:

  • Population-specific modeling : Use non-compartmental analysis (NCA) to compare AUC and clearance rates .
  • Mechanistic studies : Evaluate hepatic enzyme expression (e.g., CYP3A4) and biliary excretion profiles via bile duct cannulation .
  • Statistical rigor : Apply ANOVA with post-hoc tests to account for inter-group variability .

Q. What frameworks are optimal for synthesizing evidence on this compound’s therapeutic mechanisms?

  • Systematic reviews : Follow PRISMA guidelines to aggregate preclinical data, prioritizing studies with in vivo models and dose-response relationships .
  • Scoping reviews : Map evidence gaps (e.g., long-term toxicity, drug-drug interactions) using Arksey & O’Malley’s framework .
  • Meta-analysis : Pool pharmacokinetic data (e.g., AUC, T1/2) using random-effects models to address heterogeneity .

Methodological Guidance

How to apply the PICOT framework to this compound research questions?

Example for a study on hepatotoxicity:

  • Population (P) : Con A-induced liver injury rats vs. healthy controls.
  • Intervention (I) : Oral administration of this compound (10 mg/kg).
  • Comparison (C) : Vehicle-treated groups.
  • Outcome (O) : Plasma concentration-time curves, hepatic enzyme levels.
  • Time (T) : 0–720 min post-administration .

Q. What strategies mitigate bias in pharmacokinetic data analysis?

  • Blinding : Assign sample analysis to independent technicians.
  • Randomization : Use stratified randomization for animal cohorts based on baseline liver function .
  • Data transparency : Report all raw data (e.g., individual animal pharmacokinetic curves) in supplementary materials .

Data Interpretation and Reporting

Q. How to contextualize conflicting findings on this compound’s biliary excretion?

While cumulative biliary excretion of this compound is low (0.03–0.05%), significant inter-individual variability exists. Recommendations:

  • Normalization : Express excretion rates relative to liver weight/function.
  • Correlation analysis : Link biliary output to plasma AUC using Spearman’s rank test .

Q. What statistical methods are suitable for analyzing concentration-time data?

  • Non-linear regression : Phoenix WinNonlin for compartmental modeling.
  • Bootstrapping : Generate 95% confidence intervals for T1/2 and Cmax .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.